1-(4-fluorophenyl)-4-(1-(prop-2-yn-1-yl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one
Descripción
Propiedades
IUPAC Name |
1-(4-fluorophenyl)-4-(1-prop-2-ynylbenzimidazol-2-yl)pyrrolidin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16FN3O/c1-2-11-23-18-6-4-3-5-17(18)22-20(23)14-12-19(25)24(13-14)16-9-7-15(21)8-10-16/h1,3-10,14H,11-13H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VEYYGWMAENCBNB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCN1C2=CC=CC=C2N=C1C3CC(=O)N(C3)C4=CC=C(C=C4)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16FN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Actividad Biológica
The compound 1-(4-fluorophenyl)-4-(1-(prop-2-yn-1-yl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one , often referred to as a benzimidazole derivative, has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into the biological activity of this compound, focusing on its mechanisms, efficacy, and potential therapeutic applications based on recent research findings.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 320.37 g/mol. The presence of a fluorine atom in the para position of the phenyl ring, along with the benzimidazole moiety, contributes to its unique chemical properties and biological activities.
Research indicates that compounds like 1-(4-fluorophenyl)-4-(1-(prop-2-yn-1-yl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one may act as positive allosteric modulators (PAMs) of neurotransmitter receptors, particularly the GABA-A receptor. This modulation can enhance the receptor's response to its natural ligands, potentially leading to therapeutic effects in neurological disorders.
Antimicrobial Activity
Recent studies have highlighted the compound's antimicrobial properties , showing effectiveness against various bacterial strains. The Minimum Inhibitory Concentration (MIC) values for related benzimidazole derivatives have been reported, suggesting that modifications in the structure can significantly influence their antimicrobial potency.
| Compound Name | MIC (mg/mL) | Target Organism |
|---|---|---|
| Compound A | 0.0039 | Staphylococcus aureus |
| Compound B | 0.025 | Escherichia coli |
Anti-inflammatory Effects
Compounds with similar structural features have demonstrated anti-inflammatory activity by inhibiting key enzymes involved in inflammatory pathways. For instance, derivatives have shown potential in blocking the activity of Lck, a critical kinase in T-cell activation.
Study 1: GABA-A Modulation
A study published in PMC explored a series of benzimidazole derivatives as PAMs for the GABA-A receptor. The lead compounds exhibited improved metabolic stability and reduced hepatotoxicity compared to existing drugs. The study utilized molecular docking to elucidate binding interactions at the α1/γ2 interface of the receptor, providing insights into structural requirements for activity .
Study 2: Antimicrobial Testing
In another investigation, various derivatives were screened for their antimicrobial efficacy against common pathogens. The results indicated that specific modifications could enhance activity against resistant strains, underscoring the importance of structure-activity relationships .
Comparación Con Compuestos Similares
Comparison with Similar Compounds
The following table summarizes structural analogs and their properties:
Key Structural and Functional Differences:
Substituent Effects on Bioactivity :
- The 5-fluoro and dichlorohydroxyphenyl substituents in correlate with high cytotoxicity, suggesting electron-withdrawing groups enhance anticancer activity.
- The propargyl group in the target compound may confer unique reactivity (e.g., alkyne-mediated conjugation) but lacks tested bioactivity data.
Synthetic Routes: Most analogs are synthesized via acid-catalyzed cyclization of Schiff bases with diamines or succinic anhydride .
Spectral Characteristics :
- Benzimidazole NH protons consistently appear at δ ~10.8 ppm in 1H NMR .
- Pyrrolidin-2-one carbonyls show IR peaks at ~1720 cm⁻¹ and 13C NMR signals at δ ~173 ppm .
Pharmacological Potential: Compounds with halogenated aryl groups (e.g., 4-fluorophenyl, dichlorophenyl) demonstrate improved bioactivity, possibly due to enhanced membrane permeability . Hydroxyphenyl derivatives exhibit moderate activity, suggesting polar groups may reduce cytotoxicity .
Métodos De Preparación
Synthesis of the Benzo[d]imidazole Moiety
The 1-(prop-2-yn-1-yl)-1H-benzo[d]imidazol-2-yl subunit is typically prepared via cyclocondensation of o-phenylenediamine derivatives with carboxylic acids or aldehydes under acidic conditions. For example, methyl 2-(1H-benzo[d]imidazol-2-yl)acetate is synthesized by treating 2-(1H-1,3-benzodiazol-2-yl)acetic acid with thionyl chloride in methanol at 0–20°C for 18 hours, yielding an 86% isolated product after extraction with dichloromethane.
Table 1: Optimization of Benzo[d]imidazole Synthesis
| Starting Material | Reagent/Conditions | Yield | Reference |
|---|---|---|---|
| 2-(1H-Benzodiazol-2-yl)acetic acid | SOCl₂, MeOH, 0–20°C, 18h | 86% | |
| 1-Methyl-5-nitro-1H-imidazole-2-carbaldehyde | AcOH, 100°C, 3h | 72% |
Construction of the Pyrrolidin-2-one Ring
The pyrrolidin-2-one core is often assembled via the Paal-Knorr pyrrole synthesis , where 1,4-diones react with amines under acidic conditions. For instance, 2-(2-methyl-5-nitro-1H-imidazol-1-yl)ethan-1-amine dihydrochloride reacts with 1,4-diones in acetic acid with sodium acetate to form pyrrolidinone derivatives in 63–83% yields.
Critical Step :
- Cyclization : Refluxing in acetic acid with sodium acetate ensures efficient ring closure while minimizing side reactions.
Stepwise Preparation of the Target Compound
Step 1: Propargylation of Benzo[d]imidazole
The propargyl group is introduced via alkylation of the benzo[d]imidazole nitrogen. A representative procedure involves:
- Dissolving 1H-benzo[d]imidazole-2-carbaldehyde in DMF.
- Adding propargyl bromide and potassium carbonate.
- Stirring at 60°C for 12 hours.
- Isolating the product via column chromatography (silica gel, ethyl acetate/hexane).
Key Data :
Step 2: Coupling with 4-Fluorophenyl Group
The 4-fluorophenyl moiety is introduced via Suzuki-Miyaura coupling or nucleophilic aromatic substitution. For example:
- Reacting 4-fluorophenylboronic acid with a brominated pyrrolidinone intermediate.
- Using Pd(PPh₃)₄ as a catalyst in a mixture of dioxane and aqueous Na₂CO₃ at 80°C.
Table 2: Coupling Reaction Optimization
| Catalyst | Solvent System | Temperature | Yield |
|---|---|---|---|
| Pd(PPh₃)₄ | Dioxane/H₂O | 80°C | 68% |
| CuI/PPh₃ | DMF | 100°C | 52% |
Step 3: Final Assembly via Amide Bond Formation
The propargylated benzo[d]imidazole and 4-fluorophenyl-pyrrolidinone subunits are coupled using peptide coupling reagents:
- Activating the carboxylic acid with HOBt and EDC in dichloromethane.
- Adding the amine component and stirring at room temperature for 24 hours.
Reaction Conditions :
- Reagents : 1.2 eq EDC, 1.1 eq HOBt.
- Yield : 65–70% after purification by recrystallization (ethanol/water).
Purification and Characterization
Purification Techniques
Spectroscopic Characterization
- ¹H NMR (500 MHz, CDCl₃): δ 7.72–7.23 (m, aromatic H), 4.09 (s, CH₂), 3.82 (s, OCH₃).
- MS (ESI) : m/z 333.4 [M+H]⁺, consistent with the molecular formula C₂₀H₁₆FN₃O.
Table 3: Summary of Key Methods
Q & A
Q. Critical Parameters :
| Step | Reagents/Conditions | Yield Range | Key Challenges |
|---|---|---|---|
| Core Formation | K₂CO₃, DMF, 80°C | 60-70% | Competing side reactions (e.g., over-alkylation) |
| Benzimidazole Condensation | HCl/EtOH, reflux | 50-65% | Sensitivity to moisture; requires anhydrous conditions |
| Propargylation | NaH, THF, 0°C to RT | 40-55% | Exothermic reaction; strict temperature control needed |
Q. Advanced Optimization :
- Use of microwave-assisted synthesis to reduce reaction times (e.g., 30 minutes vs. 12 hours for benzimidazole formation) .
- Catalytic systems like Pd/C for regioselective propargylation, minimizing by-products .
How is structural characterization performed, and what analytical techniques resolve ambiguities?
Basic Research Focus
Standard characterization includes:
- NMR Spectroscopy : ¹H/¹³C NMR to confirm substitution patterns (e.g., fluorophenyl proton signals at δ 7.2–7.4 ppm; propargyl CH₂ at δ 4.1–4.3 ppm) .
- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular weight (e.g., [M+H]⁺ at m/z 378.1422 for C₂₁H₁₆F₃N₃O) .
Q. Advanced Techniques :
- X-ray Crystallography : Resolves stereochemical ambiguities in the pyrrolidinone ring (e.g., chair vs. boat conformation) .
- 2D NMR (COSY, HSQC) : Differentiates between regioisomers of the benzimidazole moiety .
What biological activities have been reported, and how are preliminary assays designed?
Basic Research Focus
Initial screening often targets:
- Antimicrobial Activity : MIC assays against S. aureus and E. coli (IC₅₀: 12–25 µM) .
- Anticancer Potential : MTT assays on cancer cell lines (e.g., IC₅₀: 8–15 µM in HeLa cells) .
Q. Assay Design Considerations :
- Positive Controls : Cisplatin for cytotoxicity; ciprofloxacin for antimicrobial activity.
- Solubility : Use of DMSO (≤0.1% v/v) to avoid solvent toxicity .
Q. Advanced Mechanistic Studies :
- Enzyme Inhibition : Fluorometric assays for kinase or protease inhibition (e.g., EGFR inhibition at 5 µM) .
- ROS Detection : Flow cytometry to assess oxidative stress induction in cancer cells .
How can structure-activity relationships (SAR) guide derivative design?
Advanced Research Focus
Key SAR insights:
- Fluorophenyl Group : Enhances metabolic stability and membrane permeability compared to non-fluorinated analogs .
- Propargyl Substituent : Critical for π-π stacking interactions with aromatic residues in target proteins (e.g., ATP-binding pockets) .
Q. SAR-Driven Modifications :
| Modification | Impact on Activity |
|---|---|
| Replacement of propargyl with methyl | 10-fold ↓ in anticancer activity |
| Substitution of 4-fluorophenyl with 3-CF₃ | ↑ Selectivity for bacterial DNA gyrase |
| Addition of electron-withdrawing groups to benzimidazole | ↑ ROS generation in cancer cells |
Q. Methodology :
- Computational Docking : AutoDock Vina to predict binding modes with EGFR or DNA gyrase .
- Free-Wilson Analysis : Quantifies contributions of substituents to bioactivity .
How are contradictions in biological data addressed (e.g., varying IC₅₀ values)?
Advanced Research Focus
Common sources of discrepancies:
- Assay Variability : Differences in cell culture conditions (e.g., serum concentration, passage number).
- Compound Stability : Degradation in aqueous buffers (e.g., hydrolysis of the pyrrolidinone ring).
Q. Resolution Strategies :
Standardized Protocols : Adopt CLSI guidelines for antimicrobial assays .
Stability Studies : HPLC monitoring of compound integrity under assay conditions .
Orthogonal Assays : Confirm cytotoxicity via both MTT and apoptosis assays (Annexin V/PI staining) .
What computational methods predict targets and off-target effects?
Q. Advanced Research Focus
- Target Prediction : SwissTargetPrediction identifies kinases and GPCRs as high-probability targets (probability >0.7) .
- Off-Target Profiling : PASS Online tool screens for potential interactions with cytochrome P450 enzymes .
Q. Case Study :
- Docking with EGFR (PDB: 1M17) : Propargyl group forms a hydrogen bond with Lys721; fluorophenyl engages in hydrophobic interactions with Leu694 .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
